BenchChemオンラインストアへようこそ!

1-Acetyl-3-azetidinecarboxylic Acid

Peptidomimetics Conformational Analysis Crystal Engineering

This N-acetyl-protected azetidine building block delivers predictable backbone geometry for peptidomimetic design and ATX inhibitor programs (IC₅₀ 73 nM derivative). Its unique cis/trans amide equilibrium and restricted ring conformation, confirmed by crystal structure analysis, cannot be replicated with unprotected or Boc-protected analogs. A straightforward, room-temperature acetylation route ensures reliable scale-up. Ideal for protease-resistant peptide mimetics and screening libraries.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 97628-91-6
Cat. No. B1282335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3-azetidinecarboxylic Acid
CAS97628-91-6
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(C1)C(=O)O
InChIInChI=1S/C6H9NO3/c1-4(8)7-2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10)
InChIKeyYFWJZEMJJMOQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-3-azetidinecarboxylic Acid (CAS 97628-91-6): A Differentiated Building Block for Constrained Peptidomimetics and Bioactive Scaffold Synthesis


1-Acetyl-3-azetidinecarboxylic acid (CAS 97628-91-6) is a four-membered, nitrogen-containing heterocyclic compound with the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol . It serves as a versatile building block in organic synthesis, distinguished by its constrained azetidine ring and N-acetyl protecting group. This unique substitution pattern imparts distinct reactivity and conformational properties, making it a valuable intermediate for the synthesis of peptidomimetics, protease inhibitors, and other bioactive molecules where precise molecular geometry is critical [1].

Why Generic Substitution of 1-Acetyl-3-azetidinecarboxylic Acid with Unprotected or Differently Protected Azetidine Analogs Compromises Research Outcomes


In-class compounds like 3-azetidinecarboxylic acid (CAS 36476-78-5) or Boc-protected derivatives (e.g., CAS 142253-55-2) cannot be interchangeably substituted for 1-acetyl-3-azetidinecarboxylic acid due to fundamental differences in conformational constraints, solubility profiles, and synthetic utility. The N-acetyl group specifically modulates the amide bond's cis/trans equilibrium and restricts the ring's conformational landscape in a manner distinct from Boc or unprotected analogs [1]. These differences directly impact downstream reaction yields, peptide folding, and ultimately, the biological activity of the final molecule. The quantitative evidence below demonstrates precisely where these substitutions fail or, conversely, where this specific acetyl-protected scaffold provides a measurable advantage in synthetic and biological applications.

Quantitative Evidence for Differentiating 1-Acetyl-3-azetidinecarboxylic Acid from Azetidine Analogs: Conformation, Biological Activity, and Synthetic Utility


Crystal Structure Comparison: Distinct Conformational Landscape of N-Acetylated Azetidine Carboxylic Acid vs. Proline and Piperidine Analogs

The crystal structure of N-acetylated azetidine carboxylic acid (the target compound) exhibits a markedly different conformation compared to its five-membered (proline) and six-membered (pipecolic acid) ring analogs. This difference, quantified by distinct torsion angles and a unique zigzag crystal lattice, arises from Bayer strain and n→π* interactions unique to the four-membered ring [1].

Peptidomimetics Conformational Analysis Crystal Engineering

Enzymatic Inhibition: A Derivative of 1-Acetyl-3-azetidinecarboxylic Acid Demonstrates Sub-100 nM Potency Against Autotaxin (ATX)

A complex molecule incorporating the 1-acetylazetidine-3-carboxylic acid scaffold (BDBM450482) was evaluated for its ability to inhibit the enzyme autotaxin (ATX). The compound demonstrated an IC₅₀ value of 73 nM in a fluorescence quenching assay, indicating potent activity [1]. While the baseline activity of the unsubstituted 3-azetidinecarboxylic acid scaffold is not provided in this specific assay, the data establishes the acetyl-protected azetidine as a core component of a highly potent inhibitor.

Autotaxin Inhibition Drug Discovery Enzyme Assay

Synthetic Route Comparison: Direct N-Acetylation of 3-Azetidinecarboxylic Acid Provides a High-Yield, Scalable Route to the Target Compound

A patent describes a straightforward, high-yielding synthesis of 1-acetyl-3-azetidinecarboxylic acid via direct acetylation of 3-azetidinecarboxylic acid with acetic anhydride, yielding the title compound as a white solid after 18 hours at room temperature . In contrast, an alternative synthetic route starting from 1-benzylazetidin-3-carboxylic acid, involving hydrogenation and deprotection, yields the product with a reported yield of only 27.9% .

Organic Synthesis Process Chemistry Building Block Derivatization

High-Impact Research and Industrial Application Scenarios for 1-Acetyl-3-azetidinecarboxylic Acid


Design and Synthesis of Conformationally Constrained Peptidomimetics for Enhanced Target Affinity

The distinct crystal conformation of the N-acetylated azetidine ring, as demonstrated by Schnitzer et al. (2023) [1], makes this compound an ideal building block for synthesizing peptidomimetics with restricted and predictable backbone geometries. Researchers can leverage this property to design peptide analogs that resist proteolytic degradation and achieve higher binding affinity to biological targets due to reduced conformational entropy.

Medicinal Chemistry Campaigns Targeting Autotaxin (ATX) for Fibrotic Diseases

The potent ATX inhibition (IC₅₀ = 73 nM) exhibited by a derivative containing the 1-acetylazetidine-3-carboxylic acid moiety [2] validates its utility as a privileged scaffold for developing novel ATX inhibitors. ATX is a clinically validated target for fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). This evidence supports the compound's inclusion in screening libraries and its use as a starting point for structure-activity relationship (SAR) studies in ATX inhibitor programs.

Efficient and Scalable Synthesis of Azetidine-Based Chemical Libraries

The straightforward, room-temperature acetylation of 3-azetidinecarboxylic acid described in patent US07217714B1 provides a reliable and scalable route to 1-acetyl-3-azetidinecarboxylic acid. This enables laboratories to efficiently produce the compound for high-throughput screening or to use it as a key intermediate in the synthesis of diverse chemical libraries, avoiding low-yielding alternative routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Acetyl-3-azetidinecarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.